molecular formula C11H15NO3 B3120839 tert-Butyl 3-amino-4-hydroxybenzoate CAS No. 273939-23-4

tert-Butyl 3-amino-4-hydroxybenzoate

Cat. No. B3120839
CAS RN: 273939-23-4
M. Wt: 209.24 g/mol
InChI Key: GBULOEBRPFAHPM-UHFFFAOYSA-N
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Description

“tert-Butyl 3-amino-4-hydroxybenzoate”, also known as “tert-butyl salicylamide”, is a chemical compound that has recently caught the attention of researchers due to its potential applications in various fields. It has a molecular weight of 209.24 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-amino-4-hydroxybenzoate” is represented by the linear formula C11H15NO3 .


Physical And Chemical Properties Analysis

“tert-Butyl 3-amino-4-hydroxybenzoate” has a molecular weight of 209.24 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Overview of Parabens and Their Environmental Impact

Parabens, including tert-Butyl 3-amino-4-hydroxybenzoate, are primarily used as preservatives in various products due to their antimicrobial properties. A significant body of research has been dedicated to understanding their occurrence, fate, and behavior in aquatic environments. Studies show that despite treatments that remove parabens effectively from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This is attributed to the continuous introduction of paraben-based products into the environment. Notably, chlorinated parabens, more stable and persistent by-products, have been detected in wastewater and swimming pools, raising concerns about their potential toxicity and the need for further studies to assess their health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity and Health Benefits

Recent research has focused on the antioxidant properties of compounds like tert-Butyl 3-amino-4-hydroxybenzoate. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage and contributing to health benefits. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are among the methods used to evaluate the antioxidant capacity of compounds. These assays, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing the antioxidant activity of complex samples, including those containing paraben compounds. The growing interest in the antioxidant implications of these compounds in fields ranging from food engineering to medicine underscores their potential beyond preservative use (Munteanu & Apetrei, 2021).

Environmental and Health Concerns

While the use of parabens, including tert-Butyl 3-amino-4-hydroxybenzoate, in consumer products is widespread, there is growing concern over their environmental presence and potential health implications. Parabens have been identified as endocrine disruptors, capable of interfering with hormone function in wildlife and potentially in humans. The detection of intact paraben esters in human tissues and their ability to penetrate the skin raises questions about the long-term effects of chronic exposure to these compounds. Research suggests that parabens, due to their oestrogenic and anti-androgenic activities, may contribute to health issues such as breast cancer incidence and reproductive disorders. This has led to calls for comprehensive evaluations of their safety, particularly regarding their use in products applied to the skin, such as cosmetics (Darbre & Harvey, 2008).

Safety and Hazards

While specific safety data for “tert-Butyl 3-amino-4-hydroxybenzoate” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 3-amino-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBULOEBRPFAHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196296
Record name Benzoic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-4-hydroxybenzoate

CAS RN

273939-23-4
Record name Benzoic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273939-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-aminophenol (10.9 g, 100 mmol) in THF (150 mL) cooled in an ice bath was added di-tert-butyl-dicarbonate (21.8 g, 100 mmol) followed by diisopropylethylamine (17.4 mL, 100 mmol). The mixture was stirred at room temperature overnight and concentrated. The residue was taken up in ethyl acetate and the solution was washed with brine, dried (MgSO4), and concentrated. Purification on a silica gel column eluting with 5% methanol/40% ethyl acetate hexane gave 4Boc-aminophenol (20.1 g, 96%). MS(NH3—CI): (M+NH3+H)=227.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
17.4 mL
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-hydroxy-3-nitrobenzoate (4.4 g, 18.4 mmol) in methanol (50 mL), 10% Pd/C (200 mg) was added and the resulting suspension was hydrogenated at 50 psi for 4 hours. After filtering under a pad of celite, methanol was removed in vacuo to obtain the title compound as a greenish powder (3.5 g, 95%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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